Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-
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Overview
Description
®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with an iodo-phenylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-iodo-3-phenylpropane and tetrahydrofuran.
Reaction Conditions: The key step involves the formation of the tetrahydrofuran ring through a cyclization reaction.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Ring Expansion: The tetrahydrofuran ring can be expanded through photochemical reactions involving oxygen or sulfur ylides.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydrofuran derivatives .
Scientific Research Applications
®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-(®-1-Iodo-3-phenylpropyl)tetrahydrofuran involves its interaction with specific molecular targets. The compound can form stable intermediates through hydrogen bonding and other interactions, which can then undergo further chemical transformations . The pathways involved in these reactions are influenced by the structure of the compound and the conditions under which the reactions occur .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler analog without the iodo-phenylpropyl group.
Tetrahydropyran: Similar in structure but with a six-membered ring instead of a five-membered ring.
Oxetane: A four-membered ring analog that can undergo similar ring expansion reactions.
Biological Activity
Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)- (CAS Number: 651057-10-2) is a compound of interest due to its potential biological activities. This article presents an overview of its chemical properties, biological activities, and relevant research findings, including data tables and case studies.
The molecular formula of this compound is C13H17OI, with a molecular weight of approximately 316.18 g/mol. Its structural features include a furan ring substituted with an iodo and phenylpropyl group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H17OI |
Molecular Weight | 316.18 g/mol |
CAS Number | 651057-10-2 |
Antiproliferative Activity
Research indicates that compounds similar to tetrahydrofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain tetrahydrofuran derivatives can inhibit the growth of human breast cancer cells (MCF-7) with IC50 values indicating effective cytotoxicity.
Case Study:
A study involving related compounds demonstrated that a derivative exhibited an IC50 value of 13.3 µM against MCF-7 cells, suggesting potential therapeutic applications in oncology .
The biological activity of furan derivatives often involves the inhibition of key enzymes or pathways associated with cell proliferation. For example, some compounds have been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, which may have implications for skin-related conditions .
Other Biological Activities
In addition to antiproliferative effects, furan derivatives have been explored for their antioxidant properties. Research has indicated that certain furan-based compounds can scavenge free radicals effectively, contributing to their potential as therapeutic agents .
Research Findings
Recent studies have emphasized the importance of structure-activity relationships (SAR) in determining the biological efficacy of furan derivatives. Modifications to the furan ring or substituents can significantly influence their pharmacological profiles.
Table: Summary of Biological Activities
Properties
CAS No. |
651057-10-2 |
---|---|
Molecular Formula |
C13H17IO |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-iodo-3-phenylpropyl]oxolane |
InChI |
InChI=1S/C13H17IO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13-/m1/s1 |
InChI Key |
OUQDICUAJNFWSV-CHWSQXEVSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)[C@@H](CCC2=CC=CC=C2)I |
Canonical SMILES |
C1CC(OC1)C(CCC2=CC=CC=C2)I |
Origin of Product |
United States |
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